Product packaging for Cyprenorphine hydrochloride(Cat. No.:CAS No. 16550-22-4)

Cyprenorphine hydrochloride

Cat. No.: B10858671
CAS No.: 16550-22-4
M. Wt: 460.0 g/mol
InChI Key: HMGUMWWCINPWMF-UVGWPQHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyprenorphine hydrochloride is a useful research compound. Its molecular formula is C26H34ClNO4 and its molecular weight is 460.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34ClNO4 B10858671 Cyprenorphine hydrochloride CAS No. 16550-22-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

16550-22-4

Molecular Formula

C26H34ClNO4

Molecular Weight

460.0 g/mol

IUPAC Name

(1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride

InChI

InChI=1S/C26H33NO4.ClH/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25;/h6-9,15,18-19,22,28-29H,4-5,10-14H2,1-3H3;1H/t18-,19-,22-,24-,25+,26-;/m1./s1

InChI Key

HMGUMWWCINPWMF-UVGWPQHUSA-N

Isomeric SMILES

CC(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl

Canonical SMILES

CC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl

Origin of Product

United States

Historical Context of Opioid Receptor Antagonists

The concept of opioid receptors emerged over a long period, driven by the desire to understand the mechanisms of action of opium and its derivatives. scielo.br The development of opioid antagonists was a crucial step in this journey. In 1915, N-allycodeine was shown to counteract the respiratory depression caused by its agonist counterparts, marking the advent of opioid antagonists. scielo.br However, it was in the mid-20th century that these compounds gained clinical importance as researchers sought antidotes for opioid overdose. scielo.br

A significant breakthrough came with the development of nalorphine (B1233523) (N-allylnormorphine) in the 1940s and its subsequent clinical studies in the early 1950s. scielo.br While effective, nalorphine and another early antagonist, levalorfam, exhibited mixed agonist-antagonist properties. scielo.br The introduction of naloxone (B1662785) in 1961 marked a pivotal moment. frontiersin.org As a pure antagonist, naloxone effectively reversed the effects of morphine without producing agonist effects of its own, solidifying the theory that antagonists compete directly with agonists at the receptor site. frontiersin.org This discovery was instrumental in the definitive identification of opioid receptors in the early 1970s. scielo.brfrontiersin.org

Today, several opioid antagonists are in use, each with distinct properties. Naloxone and naltrexone (B1662487) are the most common centrally acting antagonists, used for opioid overdose reversal and addiction treatment, respectively. nih.gov Methylnaltrexone is a peripherally acting antagonist used to treat opioid-induced constipation. nih.gov Nalmefene, another potent antagonist, has a longer duration of action than naloxone. nih.govmdpi.com

Cyprenorphine Hydrochloride Within the Thebaine Derivative Class

Cyprenorphine (B1259777) is a semi-synthetic opioid derived from thebaine, an alkaloid naturally found in the opium poppy, Papaver somniferum. wikipedia.orgnih.gov Thebaine itself has stimulatory effects and is a crucial precursor for the industrial synthesis of a wide range of opioid compounds. wikipedia.org These include analgesics like oxycodone and buprenorphine, as well as antagonists like naloxone (B1662785) and naltrexone (B1662487). wikipedia.org

Cyprenorphine, chemically known as N-cyclo-propylmethyl-6,14-endoetheno-7α-(1-hydroxy-1-methylethyl)-6,7,8,14-tetrahydronororipavine, is structurally related to other well-known thebaine derivatives such as buprenorphine and diprenorphine. wikipedia.org Its synthesis, like that of other morphinane analogues, involves complex chemical transformations of the thebaine molecule. mdpi.comgoogle.com

Significance of Potent Opioid Antagonists in Pharmacological Research

Chemical Synthesis Methodologies for Oripavine Derivatives

Cyprenorphine is a semi-synthetic opioid derivative belonging to the oripavine family. wikipedia.orgwikipedia.org The synthesis of such compounds is a significant area of medicinal chemistry, leveraging natural alkaloids as starting materials for complex molecular architectures.

Precursor Routes and Reaction Pathways

The primary precursor for the synthesis of many potent oripavine derivatives, including the parent structures for cyprenorphine, is thebaine . mdpi.com Thebaine is a naturally occurring opium alkaloid that serves as a versatile starting point for a variety of semi-synthetic opioids. nih.gov An alternative and industrially important precursor is oripavine itself, which can be derived from thebaine via selective C-3 O-demethylation or obtained from specific strains of poppy. mdpi.comscirp.org

The classical and most pivotal reaction in the synthesis of the 6,14-ethenomorphinan core structure of cyprenorphine is the Diels-Alder reaction . wikipedia.orgmdpi.com In this key step, the conjugated diene system within the C-ring of thebaine or a related morphinan-6,8-diene reacts with a suitable dienophile. mdpi.com This cycloaddition creates the characteristic ethano bridge between carbons 6 and 14.

Following the formation of the bridged thebaine adduct, a series of transformations are typically required to arrive at the final cyprenorphine structure. These steps often include:

Grignard Reaction: To introduce the 7α-(1-hydroxy-1-methylethyl) side chain, a Grignard reaction is performed on the C7 ketone of the Diels-Alder adduct.

N-Demethylation: The native N-methyl group of the precursor alkaloid is removed. Methods such as the von Braun reaction or more modern palladium-catalyzed protocols can be employed for this purpose. mdpi.comresearchgate.net

N-Alkylation: The resulting secondary amine (a nor-oripavine derivative) is then alkylated to introduce the N-cyclopropylmethyl group, a crucial substituent for the pharmacological profile of cyprenorphine. researchgate.net

O-Demethylation: If the synthesis starts from a thebaine derivative, the C3-methoxy group must be cleaved to yield the phenolic hydroxyl group characteristic of oripavine derivatives. researchgate.net Starting the synthesis from oripavine avoids this final step. researchgate.net

Reaction StepPurposeCommon Reagents/ConditionsReference
Diels-Alder ReactionFormation of the 6,14-etheno bridgeThebaine + dienophile (e.g., methyl vinyl ketone) wikipedia.orgmdpi.com
Grignard ReactionIntroduction of the C7 side chainMethylmagnesium bromide on a C7-ketone intermediate researchgate.net
N-DemethylationRemoval of the N-methyl groupPalladium-catalyzed acylation/hydrolysis researchgate.net
N-AlkylationIntroduction of the N-cyclopropylmethyl groupNor-derivative + cyclopropylmethyl bromide researchgate.net
O-DemethylationConversion of C3-methoxy to C3-hydroxylPotassium hydroxide (B78521) in diethylene glycol researchgate.net

Stereochemical Considerations in Synthesis

The biological activity of morphinan (B1239233) alkaloids is highly dependent on their stereochemistry. The natural morphinan skeleton possesses several chiral centers, with the naturally occurring alkaloids having a specific absolute configuration (e.g., 5R, 9R, 13S in thebaine). mdpi.com Maintaining this configuration is critical during synthesis.

The Diels-Alder reaction is a stereospecific process. The approach of the dienophile to the conjugated diene system in thebaine is sterically hindered, favoring a β-face-endo approach. mdpi.com This controlled approach dictates the stereochemistry at the newly formed chiral centers of the 6,14-etheno bridge. Furthermore, the Grignard reaction at the C7 position also proceeds with a degree of stereoselectivity, leading predominantly to the desired 7α-tertiary alcohol configuration found in cyprenorphine. The final molecule contains up to seven asymmetric carbons, and the specific configuration of each is paramount to its interaction with opioid receptors. mdpi.com

Structural Modification and Analog Design Strategies

The development of cyprenorphine and related compounds is a prime example of structural modification aimed at fine-tuning pharmacological properties.

Rational Design of Cyprenorphine Analogs

Rational drug design involves modifying a lead compound based on a deep understanding of its structure-activity relationships (SAR) to enhance desired properties. mdpi.com For oripavine derivatives, this often involves altering substituents at the nitrogen atom (N17), the C7 side chain, and the C14 position to modulate affinity and efficacy at different opioid receptor subtypes (μ, δ, κ). mdpi.comacs.orgacs.org

Computational tools are increasingly used in this process. For instance, the CNS Multiparameter Optimization (MPO) score can be calculated to predict the potential of a molecule to cross the blood-brain barrier, allowing for the design of peripherally-selective analogs. nih.gov By systematically introducing different chemical moieties and observing the resulting changes in biological activity, researchers can build a comprehensive SAR profile to guide the synthesis of new analogs with improved selectivity or novel pharmacological profiles. mdpi.comnih.gov For example, modifying the phenyl group in related 7α-phenyl-substituted northebaine derivatives has been explored to create selective κ-opioid receptor agonists. acs.orgacs.org

Impact of N-Cyclopropylmethyl Substitution on Ligand Properties

The substituent on the morphinan nitrogen atom is a key determinant of a ligand's activity. While an N-methyl group, as seen in morphine, typically results in agonist activity, replacing it with a larger alkyl group like N-allyl or N-cyclopropylmethyl often introduces antagonist properties at the μ-opioid receptor. mdpi.com

The N-cyclopropylmethyl group is a hallmark of many potent opioid antagonists and mixed agonist-antagonists, such as naltrexone (B1662487) and cyprenorphine itself. mdpi.comnih.gov This substitution generally converts μ-opioid receptor agonists into antagonists. umaryland.edu However, in the 6,14-ethenomorphinan series, this rule is not absolute. While cyprenorphine is a potent antagonist, some N-cyclopropylmethyl analogs in this family can retain significant agonist activity, highlighting the complex SAR of these bridged compounds. wikipedia.orgumaryland.edu The interaction of this specific N-substituent with the receptor binding pocket is thought to induce a conformational change in the receptor that prevents or alters the signal transduction cascade typically initiated by an agonist.

N-SubstituentTypical Effect on μ-Opioid Receptor ActivityExample CompoundReference
Methyl (-CH₃)AgonistMorphine mdpi.com
Allyl (-CH₂CH=CH₂)Antagonist / Partial AgonistNalorphine (B1233523) mdpi.com
Cyclopropylmethyl (-CH₂-c-C₃H₅)Antagonist / Partial AgonistNaltrexone, Cyprenorphine mdpi.comnih.gov
Phenethyl (-CH₂CH₂Ph)Potent AgonistN-Phenethylnormorphine mdpi.com

Advanced Spectroscopic and Chromatographic Characterization in Research

The structural elucidation and purification of cyprenorphine hydrochloride and its synthetic intermediates rely on a suite of modern analytical techniques.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the complex three-dimensional structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton, the position and orientation of substituents, and the stereochemistry of the molecule. nih.govresearchgate.net Mass Spectrometry (MS), often coupled with a chromatographic technique, is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.govnih.gov

Chromatographic Methods: Chromatography is essential for the separation, purification, and analysis of the reaction mixtures and final products. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and for analytical quantification. nih.govchromatographytoday.com Specific column chemistries, such as biphenyl (B1667301) stationary phases, can provide unique selectivity for separating complex opioid mixtures. chromatographytoday.com Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, particularly after derivatization of the polar functional groups, to achieve separation and sensitive detection. nih.gov Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions and for initial screening. ejgm.co.uk

Opioid Receptor Binding Affinity and Selectivity Profiling

The interaction of this compound with opioid receptors is characterized by high affinity and a specific selectivity profile. While precise binding affinity (Ki) values for cyprenorphine itself are not widely documented in publicly available literature, detailed studies on its close derivative, 16-methyl cyprenorphine, provide significant insight into its receptor binding characteristics. This derivative is established as a pure opioid antagonist. nih.gov

The mu-opioid receptor (MOR) is the primary target for many well-known opioids, mediating effects such as analgesia and respiratory depression. painphysicianjournal.com Cyprenorphine acts as a potent antagonist at the MOR. wikipedia.org Studies on its derivative, 16-methyl cyprenorphine, have determined its equilibrium dissociation constant (Ke) at the mu receptor to be 1.77 nM, indicating a high binding affinity. nih.govbohrium.com This strong affinity allows it to effectively compete with and displace MOR agonists like morphine. wikipedia.org

Cyprenorphine's derivative, 16-methyl cyprenorphine, demonstrates a particular selectivity for the delta-opioid receptor (DOR). Research has identified it as one of the most selective non-peptide delta antagonists available. nih.gov It exhibits a very high affinity for the DOR, with a reported Ke value of 0.73 nM. nih.gov This makes its affinity for the DOR more than twice as strong as its affinity for the MOR.

The kappa-opioid receptor (KOR) is associated with analgesia but also with dysphoric and hallucinogenic effects when activated. scilit.com Cyprenorphine antagonizes this receptor as well. The binding affinity of its derivative, 16-methyl cyprenorphine, for the KOR is considerably lower than for the mu and delta receptors. Its Ke value at the KOR has been measured at 59.6 nM, indicating a lower, yet still significant, affinity. nih.gov

\Data derived from studies on 16-methyl cyprenorphine, a derivative of cyprenorphine.* nih.gov

Molecular Recognition and Ligand Selectivity Research

Understanding how this compound interacts with opioid receptors at a molecular level is key to explaining its pharmacological profile. This involves studying the specific binding interactions, the structural features that confer its activity, and the nuanced signaling pathways it may preferentially activate.

Ligand-Receptor Docking and Conformational Analysis

Computational methods such as molecular docking are used to predict the binding orientation and affinity of a ligand within the active site of its receptor. nih.gov For an opioid ligand like cyprenorphine, docking studies would model its interaction with the amino acid residues of the mu, delta, and kappa opioid receptors. These analyses help to identify the key hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the ligand-receptor complex.

The goal of such research is to understand how the ligand induces a specific receptor conformation. The shape or conformation of the receptor upon binding is what determines the subsequent intracellular signaling response. nih.gov Elucidating the active-state structures of opioid receptors in complex with various ligands is a critical area of research that provides a foundation for understanding ligand selectivity and function. nih.gov

Structure-Activity Relationships (SAR) at Opioid Receptors

The specific chemical structure of cyprenorphine is directly responsible for its mixed agonist-antagonist activity. SAR studies compare the structures of related compounds to attribute specific pharmacological effects to certain chemical moieties. guidetopharmacology.orgfrontiersin.org

Key structural features of cyprenorphine include:

The N-cyclopropylmethyl group: This substituent on the nitrogen atom is a classic feature of many opioid antagonists (e.g., naltrexone) and mixed agonist-antagonists. It is largely responsible for the antagonist activity at the μ-opioid receptor.

The C7-position side chain (α-(1-hydroxy-1-methylethyl)): This bulky tertiary alcohol group is a feature shared with highly potent oripavine derivatives like etorphine and buprenorphine. It significantly enhances the binding affinity and potency of the molecule.

The 6,14-endo-etheno bridge: This rigid bridge structure locks the molecule into a specific conformation, which influences how it fits into the binding pocket of the opioid receptors.

CompoundKey N-substituentC7 Side ChainPrimary Activity at μ-Receptor
Morphine -Methyl-OHFull Agonist
Naloxone (B1662785) -Allyl=O (ketone)Antagonist
Cyprenorphine -Cyclopropylmethyl-C(OH)(CH₃)₂Partial Agonist/Antagonist
Buprenorphine -Cyclopropylmethyl-C(OH)(CH₃)₂-CH₂CH₂CH₃Partial Agonist/Antagonist

This comparative analysis highlights how modifications to the core morphine scaffold lead to profound changes in pharmacological activity.

Biased Agonism and Functional Selectivity Implications

A contemporary concept in GPCR pharmacology is "biased agonism" or "functional selectivity". nih.gov This theory posits that a ligand can stabilize a receptor in a conformation that preferentially activates one downstream signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). nih.govfrontiersin.org The β-arrestin pathway is known to be involved in receptor desensitization, internalization, and has been linked to some of the undesirable side effects of opioids. frontiersin.org

The development of G-protein-biased μ-opioid receptor agonists is a major goal in modern drug discovery, with the hypothesis that such compounds could provide potent analgesia with a reduced side-effect profile. nih.govfrontiersin.org While the specific biased agonism profile of this compound has not been extensively characterized, its unique pharmacological effects, including reported dysphoria, could theoretically be a result of a distinct pattern of signaling pathway activation. wikipedia.org Understanding the potential functional selectivity of cyprenorphine could provide critical insights into how its structural features translate into a specific signaling signature at the molecular level, an area that warrants further investigation. monash.edu

Preclinical Research Applications and Methodologies of Cyprenorphine Hydrochloride

Application as a Pharmacological Probe in Opioid Receptor Studies

The unique binding profile of cyprenorphine (B1259777) hydrochloride makes it an invaluable probe for dissecting the function of the opioid system at the molecular level. Its primary utility in this context is as a high-affinity ligand that can be used to study receptor occupancy and system dynamics.

Cyprenorphine hydrochloride is a powerful and specific antagonist at opioid receptors, enabling it to block the binding of other opioid compounds. wikipedia.org In preclinical laboratory settings, this characteristic is leveraged in displacement studies, a fundamental technique in pharmacology. These studies help determine the binding affinity and receptor occupancy of other opioid agonists.

In a typical displacement assay, a radiolabeled opioid agonist is allowed to bind to tissue preparations containing opioid receptors. The addition of unlabeled this compound then competes with the radiolabeled ligand for the same binding sites. By measuring the concentration of this compound required to displace the radiolabeled agonist, researchers can infer the binding affinity of cyprenorphine and characterize the receptor population. Studies have reported that cyprenorphine can effectively block the binding of potent agonists like morphine and etorphine to opioid receptors. wikipedia.orgnih.gov This method is crucial for screening new chemical entities for their potential interaction with the opioid system.

Table 1: Conceptual Framework of a Displacement Binding Assay This table illustrates the principle of a displacement study and does not represent actual experimental data.

Condition Components Expected Outcome Interpretation
Control Receptor Preparation + Radiolabeled AgonistHigh level of radioactivity detectedBaseline binding of the agonist to the receptor.
Competition Receptor Preparation + Radiolabeled Agonist + Cyprenorphine HClLow level of radioactivity detectedCyprenorphine HCl displaces the radiolabeled agonist from the receptor.

Investigation of Opioid System Dynamics

Beyond static binding assays, this compound is used to investigate the dynamic nature of the opioid system. Its mixed agonist-antagonist profile, similar to that of buprenorphine, allows researchers to explore the functional consequences of receptor binding. wikipedia.org While it acts as an antagonist at some receptor subtypes, it may show partial agonist activity at others, making it a sophisticated tool for elucidating the specific roles of mu, delta, and kappa opioid receptors in complex physiological processes. nih.govnih.gov

The ability of cyprenorphine to displace endogenous and exogenous opioids is also central to understanding the kinetics of receptor interaction. medscape.com Methodologies analogous to those used in Positron Emission Tomography (PET) imaging, where a radiolabeled ligand is displaced by a competing drug, rely on the principles demonstrated by compounds like cyprenorphine. researchgate.netnih.gov Such studies provide insight into how long a drug occupies a receptor and how this "residence time" correlates with its physiological effects, contributing to a more dynamic model of drug action.

Research in Animal Models of Opioid System Function

In vivo studies using animal models are essential for understanding how molecular interactions at the receptor level translate into physiological and behavioral outcomes. This compound has been utilized in several such models to probe the function of the opioid system.

One of the most well-documented applications of this compound is its ability to rapidly and almost entirely reverse the effects of potent opioid agonists. wikipedia.org It is commonly used in veterinary medicine to reverse the profound immobilizing effects of etorphine, a powerful opioid used for capturing large animals. wikipedia.org This rapid reversal demonstrates its potent antagonist action in a living system.

In a more controlled laboratory setting, a derivative, 16-methyl cyprenorphine, was studied for its ability to reverse the antinociceptive (pain-reducing) effects of various opioid agonists in mice and guinea pigs. nih.gov The research confirmed its potent mu-receptor antagonist activity by showing that it produced significant shifts in the dose-response curves for the mu-agonists morphine and fentanyl. nih.gov However, it did not antagonize the effects of selective kappa-agonists in the mouse model, highlighting its utility in differentiating receptor-specific effects. nih.gov

Table 2: Antagonistic Effects of 16-Methyl Cyprenorphine on Various Opioid Agonists Based on findings from Naylor, A. M., & Stewart, P. B. (1988). nih.gov

Opioid Agonist Primary Receptor Target Observed Antagonism by 16-Methyl Cyprenorphine Animal Model
Morphine MuStrong antagonismMouse, Guinea-pig
Fentanyl MuStrong antagonismMouse, Guinea-pig
Bremazocine Mu/KappaPartial antagonismMouse, Guinea-pig
Butorphanol Mu/KappaPartial antagonismMouse, Guinea-pig
U50488 KappaNo antagonismMouse
U69593 KappaNo antagonismMouse

Studies on Locomotor Activity and Behavioral Phenotypes

Behavioral pharmacology studies have shown that this compound influences locomotor activity. wikipedia.org Specifically, research has noted that it can increase locomotor activity in rats. wikipedia.org The modulation of locomotion is a key indicator of a drug's effect on central nervous system pathways, including those involving dopamine (B1211576), which are closely linked with the opioid system. nih.gov By studying the effects of cyprenorphine on movement, either alone or in combination with other substances, researchers can investigate the baseline role of opioid receptors in controlling motor behavior and explore the neurobiological basis of various behavioral phenotypes. nih.govnih.gov

This compound has been used to explore the role of the opioid system in modulating the reinforcing properties of non-drug-related sensory stimuli. nih.gov Reinforcement pathways in the brain are not only involved in drug addiction but are also fundamental to learning and motivation driven by natural rewards like food or positive sensory experiences. nih.gov

A study in rats investigated the effects of this compound on sensory reinforcement, where light was used as a reinforcing stimulus. nih.gov By administering the compound and observing changes in the animals' behavior to seek out the light stimulus, researchers could analyze how antagonizing opioid receptors affects the processing of sensory rewards. nih.gov This type of research is crucial for distinguishing the role of the opioid system in general motivation and reward processing from its more widely studied role in the reinforcing effects of addictive drugs.

Investigations into Feeding Behavior Modulation

This compound has been a subject of preclinical studies to understand its influence on ingestive behaviors. The endogenous opioid system plays a significant role in modulating food intake, particularly the consumption of highly palatable foods. ssib.orgelifesciences.org Research indicates that opioid receptor antagonists can decrease food consumption in various animal models. ssib.org

In studies investigating the specific effects of cyprenorphine, it has been demonstrated to suppress the intake of sweet solutions in rats. wikipedia.org However, its effect is selective. For instance, cyprenorphine does not suppress the increase in general food consumption that is induced by the alpha-2-adrenoceptor antagonist idazoxan (B1206943). wikipedia.org The effect of idazoxan is thought to be mediated by the release of endogenous opioid peptides, an effect that is attenuated by the general opioid antagonist naloxone (B1662785), but not by the µ/δ-antagonist cyprenorphine. wikipedia.org This suggests a nuanced role for cyprenorphine in the complex neurobiology of feeding, differentiating its action from broader opioid antagonists and highlighting its specific interaction with pathways governing palatable food intake versus homeostatic feeding. wikipedia.org

These studies often involve animal models, such as rats, which may be food-deprived to stimulate eating. ssib.orgnih.gov The effects of compounds like cyprenorphine are then measured by quantifying the amount of food or specific palatable solutions consumed over a set period. umich.edu

Table 1: Summary of this compound Effects on Feeding Behavior

Behavioral ParadigmObserved Effect of CyprenorphineReference
Sweet Solution IntakeSuppressed wikipedia.org
Idazoxan-Induced Food ConsumptionNot Suppressed wikipedia.org

Advanced Preclinical Research Methodologies

Radioligand binding assays are fundamental in vitro tools used to characterize the interaction of this compound with its target receptors. This technique quantifies the affinity of a ligand for a specific receptor by measuring the displacement of a radioactively labeled ligand ('radioligand') by the unlabeled test compound. umich.edu These assays are typically performed using membranes prepared from animal brain tissue or from cell lines genetically engineered to express a specific type of opioid receptor (e.g., mu, delta, or kappa). researchgate.net

The primary data generated from these assays is the inhibitor constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Cyprenorphine is recognized as a powerful antagonist at opioid receptors, capable of blocking the binding of other opioids like morphine and etorphine. wikipedia.org An isoform, 16-methyl cyprenorphine, has been characterized as an antagonist at the delta (δ), mu (µ), and kappa (κ) opioid receptors. wikipedia.org

Table 2: Binding Affinity Profile of 16-Methyl Cyprenorphine at Opioid Receptors

Receptor SubtypeBinding Characteristic (Ki or related constant)Reference
Mu (µ)Ke = 0.076 nM wikipedia.org
Delta (δ)Ke = 0.68 nM wikipedia.org
Kappa (κ)Ke = 0.79 nM wikipedia.org

Note: The table shows the elimination rate constants (Ke) for an isoform, 16-methyl cyprenorphine, as specific Ki values for this compound were not detailed in the provided sources.

Beyond simple binding, functional assays are crucial for determining whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist).

GTPγS Binding Assays

The [³⁵S]GTPγS binding assay is a functional test that measures the first step in G-protein activation following receptor stimulation. nih.gov Opioid receptors are G-protein coupled receptors (GPCRs). wikipedia.org When an agonist binds, it causes the G-protein to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), initiating a downstream signaling cascade. sgul.ac.uk This assay uses a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, to quantify this activation. umich.edu An increase in [³⁵S]GTPγS binding indicates agonist activity. nih.gov

While direct data for cyprenorphine in this assay is limited in the provided results, studies on the closely related compound, buprenorphine, show it acts as a potent mu (µ) and kappa (κ) receptor antagonist in this system. nih.gov In contrast, buprenorphine demonstrates low-efficacy partial agonist activity at µ-receptors in other [³⁵S]GTPγS binding studies. nih.gov This suggests that the functional profile of such compounds can be complex and assay-dependent. nih.gov Given that cyprenorphine also has mixed agonist-antagonist effects, this assay is a critical tool for elucidating its precise mechanism of action at the G-protein level. wikipedia.org

cAMP Inhibition Assays

The cyclic adenosine (B11128) monophosphate (cAMP) inhibition assay measures a downstream consequence of activating Gi-coupled receptors, such as the mu, delta, and kappa opioid receptors. eurofinsdiscovery.comrevvity.com Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.gov This assay quantifies the ability of a compound to inhibit forskolin-stimulated cAMP production in cells expressing the target receptor. nih.govuq.edu.au

In contrast to its antagonist profile in some GTPγS assays, the related compound buprenorphine has been shown to be a potent agonist at the mu (MOP-r) and delta (DOP-r) receptors in the cAMP inhibition assay. nih.govuq.edu.au This highlights that a compound's functional activity can vary depending on the specific signaling pathway being measured (G-protein activation vs. second messenger production). revvity.com Such assays are vital for understanding the full pharmacological profile of this compound.

Table 3: Functional Activity of Related Compound Buprenorphine in Different Assays

Assay TypeReceptorObserved Activity of BuprenorphineReference
[³⁵S]GTPγS BindingMu (µ), Kappa (κ)Antagonist / Low-efficacy partial agonist nih.govnih.gov
cAMP InhibitionMu (µ), Delta (δ)Potent Agonist nih.govuq.edu.au

Electrophysiological techniques, such as patch-clamp and single-unit recordings, provide a direct measure of a drug's effect on the electrical properties of neurons. mdpi.com These methods can determine how this compound alters neuronal excitability, firing rate, and synaptic transmission. mdpi.comnih.gov For example, studies can investigate whether the compound hyperpolarizes or depolarizes neuronal membranes, or modulates the release of neurotransmitters by acting on presynaptic terminals. scielo.org.mx

Preclinical electrophysiological studies can be conducted in vitro using brain slices or cultured neurons, or in vivo in anesthetized or freely moving animals. mdpi.com While specific electrophysiological data for cyprenorphine is not extensively detailed in the search results, it is listed in documents that discuss the alteration of GABA-A receptor electrophysiological properties. google.com Research on other opioids shows they can inhibit GABAergic interneurons, which in turn disinhibits dopamine neurons in areas like the ventral tegmental area (VTA). elifesciences.org Electrophysiological studies would be the definitive method to investigate whether cyprenorphine acts via similar mechanisms to alter neuronal circuit activity. bac-lac.gc.cacore.ac.uk

In vivo microdialysis is a powerful preclinical technique for measuring the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. sygnaturediscovery.com A small, semi-permeable probe is implanted into a target brain area, such as the nucleus accumbens, a key region in the brain's reward circuitry. nih.govfrontiersin.org The probe is perfused with a physiological solution, and molecules from the surrounding tissue diffuse into the probe, where they are collected and analyzed, typically using high-performance liquid chromatography (HPLC). umich.edu

This methodology is widely used to study how opioid drugs affect the release of key neurotransmitters like dopamine. nih.govnih.gov For example, many opioids increase dopamine release in the nucleus accumbens, which is thought to mediate their rewarding effects. nih.govmdpi.com By administering this compound and simultaneously sampling from a relevant brain region, researchers can determine its precise effect on neurotransmitter dynamics. nih.gov This technique, sometimes used in a "reverse dialysis" mode where the drug is delivered through the probe, allows for the investigation of local effects within a specific brain nucleus. conicet.gov.ar Such studies are essential for linking the receptor-level actions of cyprenorphine to its broader effects on brain chemistry and behavior.

Comparative Pharmacological Analysis of Cyprenorphine Hydrochloride

Interactions with Other Neurotransmitter Systems (e.g., Adrenergic System)

The opioid and adrenergic neurotransmitter systems exhibit significant functional cross-talk. nih.gov Receptors from both families can be co-located in the same neurons, form physical complexes (heterodimers), and influence each other's signaling pathways. mdpi.commdpi.com

Research into cyprenorphine's specific interactions with the adrenergic system has yielded distinct findings. One study investigated the effects of various opioids on food intake stimulated by the alpha-2-adrenoceptor antagonist, idazoxan (B1206943). The release of endogenous opioid peptides, which increases food intake, is thought to be triggered by idazoxan. This effect was diminished by the general opioid antagonist naloxone (B1662785). However, cyprenorphine (B1259777) did not suppress this idazoxan-induced increase in food consumption. wikipedia.org This finding suggests that the specific opioid receptors or pathways blocked by cyprenorphine are not the ones modulated by this particular adrenergic mechanism, highlighting a specific and differentiated interaction profile compared to other opioid antagonists.

Theoretical and Conceptual Frameworks in Cyprenorphine Hydrochloride Research

Contribution to Understanding Opioid System Plasticity

Opioid system plasticity refers to the adaptive changes that occur in the nervous system in response to repeated exposure to or withdrawal from opioid compounds. These changes can manifest at the molecular, cellular, and circuit levels, leading to phenomena such as tolerance, dependence, and altered responses to natural rewards. The use of potent opioid antagonists like Cyprenorphine (B1259777) hydrochloride is fundamental to elucidating these neuroplastic changes.

By blocking opioid receptors, Cyprenorphine allows researchers to investigate the consequences of a sustained interruption of opioid signaling. Chronic administration of an antagonist can lead to a compensatory upregulation in the number of opioid receptors on neuronal surfaces, a classic example of homeostatic plasticity. This receptor supersensitivity can be quantified through radioligand binding assays and functional studies, providing a direct measure of the system's adaptability.

Furthermore, Cyprenorphine can be used to probe the role of endogenous opioid peptides in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. nih.gov By selectively blocking the action of naturally released opioids at specific synapses, researchers can determine their necessity for the induction and maintenance of these plastic changes. For instance, studies using delta-opioid receptor antagonists have suggested that endogenous opioids exert an inhibitory role on the release of certain hormones under stress, and that blockade of these receptors can impact the expression of neurotrophic factors. nih.gov While studies may not always use Cyprenorphine specifically, its potent antagonist profile makes it a valuable compound for such investigations, helping to map the circuits where endogenous opioids modulate synaptic strength and contribute to the formation of opioid-induced memories. frontiersin.org

Conceptualization of Opioid Antagonism in Complex Physiological Systems

The action of an opioid ligand in a living organism is far more complex than simple receptor binding and activation. Cyprenorphine hydrochloride exemplifies the nuanced nature of opioid antagonism within an integrated physiological system. It is described as a powerful and highly potent specific antagonist with mixed agonist-antagonist effects, similar to the well-known compound Buprenorphine. wikipedia.orgnih.gov This mixed profile is crucial for a modern understanding of opioid pharmacology, which moves beyond a simple agonist-versus-antagonist dichotomy. umich.eduyoutube.com

A primary conceptual contribution of Cyprenorphine has been in demonstrating the principle of competitive displacement in vivo. Its most notable use is in veterinary medicine to reverse the profound immobilizing effects of the extremely potent opioid agonist, Etorphine. wikipedia.org The ability of Cyprenorphine to rapidly and almost completely reverse Etorphine's effects showcases its high binding affinity and efficacy as an antagonist. It is thought that its greater potency enables it to displace Etorphine from their mutual binding sites in the brain. wikipedia.org This provides a real-world model for understanding receptor competition, affinity, and intrinsic efficacy in a complex physiological context.

The effects of Cyprenorphine also highlight the concept of receptor multiplicity. Its interaction is not limited to a single opioid receptor type. The compound's derivative, 16-methyl Cyprenorphine, has been shown to act as an antagonist at the delta, mu, and kappa opioid receptors. wikipedia.org The varied physiological and behavioral outcomes of Cyprenorphine administration, which can include dysphoric and hallucinogenic effects, underscore that the net effect of a compound is the sum of its interactions with multiple receptor subtypes, each coupled to distinct downstream signaling pathways. wikipedia.org This moves the conceptualization of antagonism from a simple "on/off" switch at one receptor to a complex modulation of an entire system of related receptors. pharmacytimes.com

Models for Ligand-Receptor Interaction Dynamics and Allosteric Modulation

Understanding how a ligand like this compound interacts with its receptor at a molecular level is key to refining theoretical models of drug action. Research on Cyprenorphine and its chemical relatives contributes to sophisticated models of ligand-receptor dynamics, including binding kinetics and the potential for allosteric modulation.

Cyprenorphine, like other morphinan-derived ligands, is understood to bind to the orthosteric site of the opioid receptor—the same pocket where endogenous opioid peptides bind. Molecular dynamics simulations of structurally similar compounds, such as Buprenorphine, reveal that even small differences in a ligand's structure can lead to distinct binding poses within this pocket. nih.gov These different poses engage unique subsets of amino acid residues, which in turn stabilize different conformational states of the receptor. This concept helps explain how a compound can act as an antagonist (like Cyprenorphine) or a partial agonist (like Buprenorphine), as the specific receptor conformation it induces dictates the level of G-protein coupling and subsequent intracellular signaling. nih.gov

The binding kinetics—the rates of association and dissociation—are also critical. Research on Buprenorphine, a close relative, suggests that a slow dissociation from the receptor contributes to its long duration of action and complex pharmacological profile. nih.gov This has implications for modeling Cyprenorphine's potent and sustained antagonist effects. The following table presents the elimination rate constants (Ke) for 16-methyl Cyprenorphine at the three main opioid receptors, illustrating the differential interaction dynamics at each subtype. wikipedia.org

Receptor SubtypeElimination Rate Constant (Ke) (nM)
Delta (δ)0.68
Mu (μ)0.076
Kappa (κ)0.79

While Cyprenorphine is an orthosteric ligand, its binding can be conceptualized within the framework of allosteric modulation. Allosteric modulators bind to a site on the receptor distinct from the primary binding pocket. nih.govfigshare.com Although Cyprenorphine does not bind to a separate allosteric site, the conformational changes it induces upon binding to the orthosteric site can allosterically modulate the receptor's ability to interact with other molecules, such as G-proteins or other signaling partners. nih.govnih.gov Therefore, studying the functional consequences of Cyprenorphine's binding provides data for integrated models that connect orthosteric ligand binding to the allosteric control of receptor function. umich.edu

Future Research Trajectories for Cyprenorphine Hydrochloride

Exploration of Novel Receptor Targets and Off-Target Interactions

Future investigations into cyprenorphine (B1259777) hydrochloride should extend beyond its known interactions with the primary opioid receptors. A deeper understanding of its potential effects on other receptor systems and off-target interactions is crucial for a comprehensive pharmacological profile.

Non-Opioid Receptor Systems: Research could explore the binding affinity and functional activity of cyprenorphine hydrochloride at various non-opioid G-protein coupled receptors (GPCRs), ion channels, and transporters. Techniques like radioligand binding assays and functional cellular assays can identify novel molecular targets. elifesciences.org For instance, some opioids have been shown to interact with the histamine (B1213489) H1 receptor, leading to off-target effects like drowsiness. youtube.com Investigating such possibilities for cyprenorphine is a logical next step.

Receptor Heteromerization: The potential for cyprenorphine to modulate the function of opioid receptor heteromers (complexes of different opioid receptor subtypes) is a compelling area for future study. mdpi.com These heteromers can exhibit unique pharmacological properties distinct from their individual receptor components. Research in this area could elucidate whether cyprenorphine's effects are mediated, in part, by its interaction with these receptor complexes.

Development of Advanced Preclinical Models for Opioid System Research

To better translate research findings to clinical applications, the development and utilization of more sophisticated preclinical models are essential.

Humanized Animal Models: The use of genetically engineered animals expressing human opioid receptors would provide a more accurate representation of how this compound might behave in humans. This is particularly important given the known species differences in opioid receptor distribution and function. frontiersin.org

Organoid and "Organ-on-a-Chip" Technology: Three-dimensional cell cultures, such as brain organoids, and microfluidic "organ-on-a-chip" systems can offer more physiologically relevant models to study the effects of cyprenorphine on neuronal circuits and tissue-level responses. These models can help bridge the gap between traditional cell culture and whole-animal studies.

Disease-Specific Models: Investigating the effects of cyprenorphine in animal models of specific conditions, such as chronic pain or substance use disorder, is crucial. mdpi.com For example, studies in models of neuropathic pain have shown alterations in opioid receptor expression, which could influence the efficacy of cyprenorphine. mdpi.com Preclinical models of opioid use disorder are also vital for understanding the compound's potential role in addiction and withdrawal. nih.gov

Application in Polypharmacology Approaches

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction. mdma.ch Cyprenorphine's mixed-activity profile makes it an interesting candidate for such approaches.

Multi-Target Drug Design: Future research could focus on designing hybrid molecules that combine the pharmacophore of cyprenorphine with that of other compounds to create a single molecule with a desired multi-target profile. This strategy has been explored with other opioids to create drugs with improved analgesic effects and reduced side effects. mdpi.com

Combination Therapy Studies: Preclinical studies could investigate the synergistic or additive effects of cyprenorphine when administered with other drugs. ct.gov For example, combining cyprenorphine with a cholecystokinin (B1591339) (CCK) receptor antagonist has been shown to enhance analgesic effects in animal models. mdpi.com Such combinations could potentially lead to more effective therapeutic strategies with lower doses of each compound.

Investigation of Long-Term Receptor Remodeling and Adaptive Changes

The long-term effects of cyprenorphine administration on the opioid system are not fully understood. Research in this area is critical for assessing its potential for tolerance, dependence, and long-lasting changes in brain function.

Neuroplasticity and Gene Expression: Studies should examine the long-term impact of cyprenorphine on neuroplasticity, including changes in synaptic strength and neuronal connectivity. nih.gov Techniques like gene expression profiling can identify genes and signaling pathways that are altered by chronic exposure to the compound. For instance, long-term opioid use can lead to changes in the expression of receptors like P2X4 and GABA-A in the hippocampus. nih.gov

Tolerance and Dependence Mechanisms: Investigating the molecular mechanisms underlying the development of tolerance to and dependence on cyprenorphine is essential. fpm.ac.uk This includes studying changes in receptor density, desensitization, and downstream signaling pathways. Animal and human studies have demonstrated that prolonged opioid use can lead to a state of abnormal pain sensitivity known as opioid-induced hyperalgesia (OIH). fpm.ac.uk

Epigenetic Modifications: Research into the epigenetic changes (e.g., DNA methylation, histone modification) induced by long-term cyprenorphine exposure could provide insights into the persistent nature of opioid-related adaptations in the brain.

Computational Modeling and In Silico Drug Design for Cyprenorphine Analogs

Computational approaches are powerful tools for accelerating drug discovery and design. nih.gov

Structure-Based Drug Design: The crystal structures of opioid receptors can be used to rationally design novel cyprenorphine analogs with improved properties. elifesciences.orgdolor.org.co By understanding the molecular interactions between cyprenorphine and its receptors, researchers can make targeted modifications to the molecule to enhance affinity, selectivity, or functional activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can be employed to build predictive models that correlate the chemical structure of cyprenorphine analogs with their biological activity. herts.ac.uk These models can then be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.

Molecular Dynamics Simulations: Molecular dynamics simulations can provide a dynamic view of how cyprenorphine and its analogs interact with opioid receptors over time. nih.gov These simulations can help to understand the conformational changes that occur upon ligand binding and receptor activation, offering insights into the mechanisms of agonism and antagonism. frontiersin.org

Elucidating the Role of Different Opioid Receptor Subtypes in its Pharmacological Profile

Cyprenorphine exhibits a mixed profile of agonist and antagonist activity at mu (μ), delta (δ), and kappa (κ) opioid receptors. wikipedia.orgwikidoc.org A more detailed understanding of its interaction with each receptor subtype is needed.

Receptor Binding and Functional Assays: Comprehensive in vitro studies are required to precisely quantify the binding affinity (Ki) and functional efficacy (e.g., EC50, Emax) of cyprenorphine at each of the μ, δ, and κ opioid receptor subtypes. nih.gov This includes determining whether it acts as a full agonist, partial agonist, or antagonist at each receptor. For example, 16-methyl Cyprenorphine, an isoform, is an antagonist of the delta, mu, and kappa opioid receptors with distinct elimination rate constants. wikipedia.org

Knockout Animal Models: Studies using animals in which specific opioid receptor subtypes have been genetically deleted (knockout models) can provide definitive evidence for the role of each receptor in mediating the effects of cyprenorphine.

Below is a data table summarizing the binding affinities and functional activities of cyprenorphine at different opioid receptor subtypes, which could be expanded upon in future research.

Receptor SubtypeBinding Affinity (Ki)Functional Activity
Mu (μ) Opioid ReceptorMixed Agonist-Antagonist
Delta (δ) Opioid ReceptorAntagonist
Kappa (κ) Opioid ReceptorAntagonist
Data to be populated by future experimental findings.

Further research into these areas will undoubtedly provide a more complete picture of this compound's complex pharmacology and may unlock new therapeutic possibilities.

Q & A

Q. Advanced Research Focus

  • Experimental Design :
    • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]naloxone) in HEK-293 cells transfected with μ-opioid receptors. Include negative controls (untransfected cells) and reference compounds (e.g., buprenorphine).
    • Selectivity Screening : Test against δ- and κ-opioid receptors to assess specificity.
    • Data Normalization : Express results as Ki values using Cheng-Prusoff equation to account for ligand concentration variability .

Methodological Pitfalls : Address solvent interference (e.g., DMSO >1% can alter receptor conformation) and validate assay sensitivity via Z’-factor calculations .

What analytical techniques are critical for assessing this compound’s stability under varying storage conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products via UPLC-MS.
  • Excipient Compatibility : Test stability in common formulations (e.g., lactose, microcrystalline cellulose) using DSC and XRD to detect polymorphic changes .

Advanced Application : Apply kinetic modeling (Arrhenius equation) to predict shelf life under accelerated conditions .

How should researchers resolve contradictions in reported efficacy data for this compound across preclinical models?

Q. Advanced Research Focus

  • Meta-Analysis Framework : Aggregate data from rodent tail-flick, hot-plate, and conditioned place preference assays. Adjust for variables like strain differences (e.g., Sprague-Dawley vs. Wistar rats) and dosing regimens.
  • Statistical Reconciliation : Use mixed-effects models to account for inter-study heterogeneity. Apply sensitivity analysis to exclude outliers .

Case Example : Discrepancies in ED₅₀ values may arise from route-dependent bioavailability (subcutaneous vs. intraperitoneal administration). Standardize pharmacokinetic sampling intervals to improve cross-study comparability .

What safety protocols are essential for handling this compound in preclinical studies?

Q. Basic Research Focus

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.
  • Waste Disposal : Deactivate opioid residues with sodium hypochlorite (10% v/v) before disposal.
  • Emergency Procedures : In case of exposure, administer naloxone (0.4–2 mg IV) and monitor respiratory function .

Ethical Compliance : Obtain IACUC approval for animal studies, ensuring adherence to the 3Rs (Replacement, Reduction, Refinement) .

How can the FINER criteria improve research question formulation for this compound’s neuropharmacological effects?

Advanced Research Focus
Apply the FINER framework:

  • Feasible : Ensure access to transgenic opioid receptor models and behavioral testing facilities.
  • Novel : Investigate understudied targets (e.g., NOP receptor cross-reactivity).
  • Ethical : Justify animal use with power analysis to minimize sample size.
  • Relevant : Link findings to improving opioid detoxification protocols .

Pitfall Avoidance : Predefine primary endpoints (e.g., withdrawal symptom attenuation) to prevent data dredging .

What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Q. Advanced Research Focus

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values in small-sample studies.
  • Multivariate Analysis : Use PCA to disentangle correlated variables (e.g., analgesia vs. sedation) .

Validation : Confirm assay reproducibility via intra- and inter-day precision tests (%CV <15%) .

How can researchers validate this compound’s metabolite profile in hepatic microsomal assays?

Q. Advanced Research Focus

  • Incubation Conditions : Use human liver microsomes (0.5 mg/mL), NADPH regeneration system, and 37°C incubation. Terminate reactions with ice-cold acetonitrile.
  • Metabolite Identification : Employ LC-QTOF-MS with MSE data acquisition. Compare fragmentation patterns to reference libraries.
  • Kinetic Analysis : Calculate intrinsic clearance (CLint) using substrate depletion models .

Troubleshooting : Check for nonspecific binding to microsomal proteins via equilibrium dialysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.